molecular formula C27H24O6 B13151200 Dimethyl 4,4'-methylenebis(3-methoxy-2-naphthoate) CAS No. 49609-90-7

Dimethyl 4,4'-methylenebis(3-methoxy-2-naphthoate)

Cat. No.: B13151200
CAS No.: 49609-90-7
M. Wt: 444.5 g/mol
InChI Key: AUUMFIMNKQXRBY-UHFFFAOYSA-N
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Description

Dimethyl 4,4’-methylenebis(3-methoxy-2-naphthoate) is an organic compound with the molecular formula C27H24O6 and a molecular weight of 444.48 g/mol . It is a derivative of naphthalene, characterized by the presence of methoxy and ester functional groups. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 4,4’-methylenebis(3-methoxy-2-naphthoate) typically involves the esterification of 4,4’-methylenebis(3-methoxy-2-naphthoic acid) with methanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid groups to ester groups.

Industrial Production Methods

In an industrial setting, the production of Dimethyl 4,4’-methylenebis(3-methoxy-2-naphthoate) follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The product is then purified through crystallization or distillation to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 4,4’-methylenebis(3-methoxy-2-naphthoate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dimethyl 4,4’-methylenebis(3-methoxy-2-naphthoate) has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of Dimethyl 4,4’-methylenebis(3-methoxy-2-naphthoate) involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 4,4’-methylenebis(3-methoxy-2-naphthoate) is unique due to its specific substitution pattern on the naphthalene rings, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Biological Activity

Dimethyl 4,4'-methylenebis(3-methoxy-2-naphthoate) is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C27H24O6
  • CAS Number : 49609-90-7
  • SMILES Notation : c1(c(c(Cc2c(c(C(=O)OC)cc3c2cccc3)OC)c4c(c1)cccc4)OC)C(=O)OC

The compound features two naphthoate moieties linked by a methylene bridge, with methoxy groups that may influence its solubility and reactivity.

Biological Activity Overview

Dimethyl 4,4'-methylenebis(3-methoxy-2-naphthoate) has been investigated for various biological activities, including:

  • Antioxidant Activity : The compound exhibits significant antioxidant properties, which can protect cells from oxidative stress.
  • Antimicrobial Effects : Studies have shown that it possesses antimicrobial activity against a range of pathogens, making it a candidate for developing new antimicrobial agents.
  • Anti-inflammatory Properties : Preliminary research indicates that this compound may reduce inflammation, suggesting potential applications in treating inflammatory diseases.

The mechanisms through which Dimethyl 4,4'-methylenebis(3-methoxy-2-naphthoate) exerts its biological effects are still under investigation. However, several pathways have been proposed:

  • Radical Scavenging : The methoxy groups may enhance electron donation ability, allowing the compound to scavenge free radicals effectively.
  • Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in inflammatory pathways, thus reducing the production of pro-inflammatory mediators.
  • Membrane Interaction : The lipophilic nature of the compound allows it to interact with cell membranes, potentially altering membrane fluidity and function.

Antioxidant Activity

A study conducted by researchers at De Gruyter demonstrated that Dimethyl 4,4'-methylenebis(3-methoxy-2-naphthoate) significantly reduced oxidative stress markers in vitro. The study utilized various assays to measure the compound's ability to scavenge free radicals.

Antimicrobial Effects

Research published in Drug Future indicated that this compound showed promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing effectiveness comparable to standard antibiotics.

Data Table: Biological Activities Summary

Activity TypeObserved EffectReference
AntioxidantSignificant reduction in oxidative stress markers
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
Anti-inflammatoryPotential to inhibit inflammatory cytokines

Properties

CAS No.

49609-90-7

Molecular Formula

C27H24O6

Molecular Weight

444.5 g/mol

IUPAC Name

methyl 3-methoxy-4-[(2-methoxy-3-methoxycarbonylnaphthalen-1-yl)methyl]naphthalene-2-carboxylate

InChI

InChI=1S/C27H24O6/c1-30-24-20(18-11-7-5-9-16(18)13-22(24)26(28)32-3)15-21-19-12-8-6-10-17(19)14-23(25(21)31-2)27(29)33-4/h5-14H,15H2,1-4H3

InChI Key

AUUMFIMNKQXRBY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1C(=O)OC)CC3=C(C(=CC4=CC=CC=C43)C(=O)OC)OC

Origin of Product

United States

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